Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This 3-acetamidobenzofuran-2-carboxylate derivative features a 4-ethoxyphenylacetyl side chain, providing a distinct lipophilicity and H-bond acceptor profile compared to methoxy or unsubstituted analogs. This is critical for systematic SAR exploration, where even minor substituent changes can shift IC50 values against targets like carbonic anhydrase isoforms. Ideal for inclusion in focused antiviral screening libraries, it should be procured alongside a panel of close analogs (4-methoxy, 4-chloro, etc.) for de novo SAR generation. Its commercial availability supports bulk procurement for large-scale HTS campaigns.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 847406-15-9
Cat. No. B2461533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate
CAS847406-15-9
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
InChIInChI=1S/C21H21NO5/c1-3-25-15-11-9-14(10-12-15)13-18(23)22-19-16-7-5-6-8-17(16)27-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
InChIKeyFMHFVVSVPGETEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate (CAS 847406-15-9): Chemical Class and Procurement Baseline


Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate (CAS 847406-15-9) is a synthetic small molecule belonging to the 3-acetamidobenzofuran-2-carboxylate subclass of benzofuran derivatives . It features a benzofuran core, an ethyl ester at position 2, and a 4-ethoxyphenylacetyl side chain linked via an acetamido bridge at position 3 [1]. With a molecular formula of C21H21NO5 and a molecular weight of 367.4 g/mol, this compound is offered by multiple commercial suppliers as a research-grade screening compound, typically at purity levels of 95 % or higher . The benzofuran scaffold is recognized widely in medicinal chemistry for its presence in bioactive natural products and synthetic drug candidates, with demonstrated anti-tumor, anti-viral, anti-inflammatory, and enzyme inhibitory activities across numerous analogues [2].

Why 4-Ethoxyphenyl Substitution in Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate Cannot Be Assumed Interchangeable with Close Analogs


Within the 3-acetamidobenzofuran-2-carboxylate series, even minor alterations to the terminal aromatic substituent can profoundly affect physicochemical properties and biological target engagement. Specifically, replacing the 4-ethoxy group (-OCH2CH3) with a 4-methoxy (-OCH3) or unsubstituted phenyl ring alters lipophilicity, hydrogen-bond acceptor capacity, and steric bulk . These changes influence membrane permeability, metabolic stability, and binding-pocket complementarity—parameters that are critical in cell-based assays and in vivo models. Benzofuran-based carboxylic acid derivatives have been shown to exhibit sub-micromolar IC50 shifts against cancer-related carbonic anhydrase isoforms (e.g., hCA IX) depending solely on the nature and position of the pendant aryl substituent [1]. Therefore, substituting the 4-ethoxyphenyl variant with a cheaper or more readily available analog without experimental validation risks losing the specific activity profile for which the compound was originally selected.

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity Differentiation: Higher Calculated logP Relative to the 4-Methoxy Analog

Based on molecular structure, the target 4-ethoxy compound exhibits a higher calculated octanol-water partition coefficient (clogP) compared with the 4-methoxy analog (CAS 847406-07-9). The ethoxy group contributes an additional methylene unit, increasing lipophilicity by approximately +0.5 log units relative to the methoxy congener . This difference is class-level inferable from standard fragment-based clogP contributions (e.g., the π value for -OCH2CH3 is roughly 0.5 units greater than -OCH3).

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Ethoxy Oxygen Provides an Additional HB Acceptor Site Relative to Phenylacetyl Analog

The 4-ethoxy substituent introduces an ether oxygen that can serve as a weak hydrogen-bond acceptor, which is absent in the unsubstituted phenylacetyl analog (ethyl 3-(2-phenylacetamido)benzofuran-2-carboxylate, CAS 67138-52-7). Consequently, the target compound has 6 H-bond acceptors (5 from the core scaffold + 1 from the ethoxy oxygen) versus 5 for the phenylacetyl comparator [1]. This additional acceptor site may confer differential binding interactions in target pockets that accommodate an ether oxygen, a feature exploited in benzofuran-based PTPRO inhibitors where subtle changes in H-bond networks altered IC50 values by > tenfold [2].

Hydrogen bonding Target engagement SAR

Molecular Size and Rotatable Bond Differentiation from the Simplified 3-Acetamido Core Scaffold

Compared with the minimal 3-acetamidobenzofuran-2-carboxylate scaffold (ethyl 3-acetamidobenzofuran-2-carboxylate, CAS 39786-38-4; MW 247.25 g/mol, 4 rotatable bonds), the target compound possesses substantially greater molecular weight (367.4 g/mol) and rotatable bond count (8 rotatable bonds), primarily due to the 4-ethoxyphenylacetyl extension . This increased complexity expands the accessible chemical space for target interactions but also modifies drug-likeness metrics; the target compound has a higher molecular weight that may approach the upper limit of oral bioavailability guidelines (Rule of 5: MW ≤ 500).

Molecular complexity Library diversity Lead-likeness

In Vitro Antiviral Activity of the Phenoxyacetamido Analog Suggests Scaffold-Dependent HCV Inhibition Potential

Although direct antiviral data for the target 4-ethoxyphenylacetamido compound are lacking, a closely related benzofuran derivative—ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate (CAS 847406-41-1)—has been reported to inhibit hepatitis C virus (HCV) replication in cell-based assays . The phenoxyacetamido linkage in that analog is replaced by a phenylacetamido linkage in the target compound, a structural difference that alters both electronic distribution and conformational flexibility. SAR studies on benzofuran antiviral agents indicate that substituent identity on the terminal aromatic ring can modulate potency by ≥ tenfold [1].

Antiviral HCV SAR Benzofuran

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate: Evidence-Based Application Scenarios for Research and Procurement


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Benzofuran-Based Enzyme Inhibitors

The 4-ethoxyphenylacetyl substituent provides a distinct lipophilicity and H-bond acceptor profile relative to the 4-methoxy and unsubstituted phenyl analogs. This makes the compound a suitable tool for systematic SAR exploration around the terminal aromatic ring in benzofuran-2-carboxylate inhibitor series. The approximately +0.5 logP difference versus the methoxy congener can be used to probe the lipophilic tolerance of target binding pockets, while the additional ether oxygen allows investigation of H-bond-mediated selectivity as demonstrated in the PTPRO benzofuran inhibitor program [1].

Exploratory Antiviral Screening Library Component

Given the reported anti-HCV activity of the structurally related 3-methoxyphenoxyacetamido benzofuran analog , the target compound represents a logical next-step candidate for inclusion in focused antiviral screening libraries. Its ethoxy substituent may confer differential metabolic stability or target engagement kinetics compared with the methoxy variant. Procurement for this application should be paired with a panel of close analogs (4-methoxy, 4-chloro, 4-hydroxy, unsubstituted phenyl) to enable de novo SAR generation.

Physicochemical Property Calibration in Drug-Likeness Optimization Programs

With a molecular weight of 367.4 g/mol and 8 rotatable bonds, the compound occupies a mid-range chemical space between fragment-like minimal scaffolds (MW ~ 247) and advanced leads. This property profile makes it suitable as a reference compound in lead-likeness assessment cascades, particularly for calibrating computational models that predict oral bioavailability, permeability, and solubility within the benzofuran chemical series .

Benzofuran Chemical Library Diversification for High-Throughput Screening (HTS)

The 4-ethoxyphenylacetamido substitution pattern represents a distinct chemotype within commercial benzofuran libraries. Including this compound in HTS decks increases structural diversity along the N-acyl vector, a modification point known to influence target selectivity in benzofuran-based bioactive molecules [2]. Its commercial availability from multiple vendors supports bulk procurement for large-scale screening campaigns.

Quote Request

Request a Quote for Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.